3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a trifluoromethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)-4’-methylpropiophenone: Similar structure but lacks the trifluoromethyl group.
3-(2,3-Dimethylphenyl)-4’-chloropropiophenone: Contains a chlorine atom instead of a trifluoromethyl group.
3-(2,3-Dimethylphenyl)-4’-bromopropiophenone: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFGZBHOONBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644644 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-10-7 |
Source
|
Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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